molecular formula C24H26N2O2S B11447986 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide

Cat. No.: B11447986
M. Wt: 406.5 g/mol
InChI Key: NVIATWLNBZHMHN-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is:

    Formation of the thiophen-2-ylacetyl intermediate: This can be achieved by acylation of thiophene with an appropriate acyl chloride under Friedel-Crafts conditions.

    Preparation of the amide linkage: The intermediate is then reacted with 2-(4-methylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final coupling: The resulting product is then coupled with 4-(propan-2-yl)aniline under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-(4-methylphenyl)-N-phenylacetamide
  • 2-(4-methylphenyl)-N-[4-(methyl)phenyl]acetamide

Uniqueness

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide

InChI

InChI=1S/C24H26N2O2S/c1-16(2)18-10-12-20(13-11-18)25-24(28)23(19-8-6-17(3)7-9-19)26-22(27)15-21-5-4-14-29-21/h4-14,16,23H,15H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

NVIATWLNBZHMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)NC(=O)CC3=CC=CS3

Origin of Product

United States

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